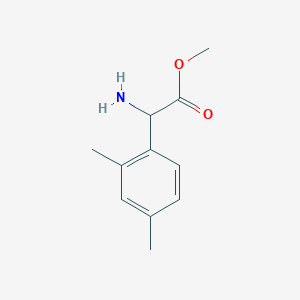

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-amino-2-(2,4-dimethylphenyl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 |

InChI Key |

HZAGUTXLKMKMLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of a suitable intermediate containing the 2,4-dimethylphenyl moiety linked to a functional group amenable to further transformation.

- Introduction or transformation of nitro groups to amino groups via reduction.

- Esterification or direct introduction of the methyl ester group.

- Purification and crystallization to obtain the high-purity target compound.

Method Based on Aromatic Nucleophilic Substitution and Catalytic Hydrogenation (From CN115894314A)

This patented process outlines a three-step approach involving:

Step 1: Formation of 2'-nitro-(2,4-dimethyl)diphenyl sulfide intermediate

- React 2,4-dimethylthiophenol alkali metal salt (potassium, sodium, calcium, or aluminum salt) with ortho-nitrochlorobenzene in a solvent such as methanol, ethanol, isopropanol, or n-butanol.

- Reaction conditions: heating to 70-85 °C, stirring for about 6 hours.

- The molar ratio of thiophenol salt to o-nitrochlorobenzene is 1:1 to 1:2.

- After reaction, water is added, cooled, crystallized, filtered, and dried to isolate the nitro intermediate.

Step 2: Catalytic hydrogenation to reduce the nitro group to an amino group

- Use Raney nickel catalyst under hydrogen pressure (0.5 to 3.0 MPa) at 60-120 °C for about 6 hours.

- Solvent: ethanol or methanol.

- After reaction, catalyst is filtered off, solvent removed to yield crude 2'-amino-(2,4-dimethyl)diphenyl sulfide.

Step 3: Purification by recrystallization

- Dissolve crude product in a suitable solvent, heat to dissolve, then cool to 0-5 °C to crystallize.

- Filter and dry to obtain high-purity amino compound with yields up to 90% and purity >99.5%.

Table 1: Reaction Conditions and Yields for CN115894314A Method

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 2,4-dimethylthiophenol potassium salt + o-nitrochlorobenzene, ethanol solvent | 70-85 | Atmospheric | ~90 | Intermediate stage |

| 2 | Raney nickel catalyst, hydrogen gas, ethanol | 60-120 | 0.5-3.0 | ~90 | Crude amino compound |

| 3 | Recrystallization in solvent | 0-5 | Atmospheric | - | >99.5 |

This method is robust and scalable, suitable for industrial production due to good yields and product purity.

Alternative Synthesis via Nitro Reduction Using Iron or Zinc (From EP2981520A1)

Another approach involves:

- Nucleophilic aromatic substitution of halogenated nitrobenzene derivatives with 2,4-dimethylthiophenol derivatives to form nitro-substituted intermediates.

- Reduction of the nitro group to the amino group using iron or zinc in acetic acid or alcohol-acetic acid mixtures at mild temperatures (25-65 °C).

- This reduction can also be performed using thiourea dioxide or sodium dithionite at 25-150 °C.

- The amino intermediate can be isolated as a free amine or as an acid salt.

- This method allows a one-pot synthesis combining substitution and reduction steps, enhancing efficiency.

Table 2: Reduction Conditions for Nitro to Amino Group

| Reducing Agent | Solvent System | Temperature (°C) | Notes |

|---|---|---|---|

| Iron (Fe) | Acetic acid or AcOH + alcohol | 25-65 | Mild, selective reduction |

| Zinc (Zn) | Acetic acid mixtures | 25-65 | Alternative to Fe |

| Thiourea dioxide | Protic solvent | 25-150 | Suitable for one-pot process |

| Sodium dithionite | Protic solvent | 25-150 | Mild reducing agent |

This method is particularly useful for preparing intermediates for further functionalization, including formation of piperazine rings or other derivatives.

Esterification and Aminoacetate Formation

While the above methods focus on the amino-substituted diphenyl sulfide intermediates, the final step to obtain methyl 2-amino-2-(2,4-dimethylphenyl)acetate involves esterification or direct synthesis routes such as:

- Acylation of the amino intermediate with methyl chloroacetate or chloroacetyl chloride derivatives.

- Use of bases such as sodium carbonate or triethylamine to facilitate acylation.

- Solvents like dichloromethane, toluene, or ethers are employed for controlled reaction conditions.

- Purification by extraction, crystallization, or distillation.

These steps are adapted from analogous acylation procedures in related compounds, ensuring the amino group is retained and the ester formed without side reactions.

Comparative Analysis of Preparation Methods

| Aspect | CN115894314A Method | EP2981520A1 Method | Esterification Approach |

|---|---|---|---|

| Starting materials | 2,4-dimethylthiophenol salts + o-nitrochlorobenzene | Halogenated nitrobenzene + 2,4-dimethylthiophenol | Amino intermediate + methyl chloroacetate |

| Key reaction type | Nucleophilic aromatic substitution + catalytic hydrogenation | Nucleophilic substitution + chemical reduction | Acylation of amino intermediate |

| Reduction method | Raney nickel catalytic hydrogenation | Iron or zinc chemical reduction | Not applicable |

| Reaction conditions | Moderate heat, hydrogen pressure | Mild temperatures, acidic medium | Controlled temperature, organic solvents |

| Yield | ~90% | High, depending on reduction efficiency | Variable, typically high with optimized conditions |

| Purity | >99.5% after recrystallization | High, with isolation as free amine or salt | High after purification |

| Scalability | Industrially feasible | Suitable for scale-up with mild reagents | Common industrial acylation methods |

Research Findings and Notes

- The use of Raney nickel for catalytic hydrogenation provides a clean and efficient reduction of nitro groups to amino groups with minimal side reactions, favoring high purity and yield.

- Chemical reductions using iron or zinc offer milder and cost-effective alternatives, especially when combined with one-pot processes, reducing reaction steps and waste.

- The choice of solvent and base in the acylation step is critical to avoid overreaction or hydrolysis of the ester group.

- Optimization of molar ratios, temperature, and reaction times is essential for maximizing yield and purity.

- Recrystallization remains a key purification step to achieve pharmaceutical-grade purity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Value |

|---|---|

| Temperature for substitution | 70-85 °C (CN115894314A) |

| Hydrogenation temperature | 60-120 °C |

| Hydrogen pressure | 0.5-3.0 MPa |

| Molar ratio thiophenol salt: o-nitrochlorobenzene | 1:1 to 1:2 |

| Reduction temperature (chemical) | 25-65 °C |

| Solvents used | Methanol, ethanol, isopropanol, n-butanol, dichloromethane, toluene |

| Catalyst | Raney nickel (hydrogenation) |

| Yield | ~90% |

| Purity | >99.5% after purification |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound with the molecular formula . It is a phenylalanine derivative characterized by an amino group and a methyl ester group attached to a phenyl ring, which is substituted with two methyl groups at the 2 and 4 positions. This compound has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block in organic synthesis and as a precursor for synthesizing more complex molecules.

- Biology It is studied for its potential biological activity and interactions with enzymes and receptors. Further investigations into the mechanism of action revealed that the compound's amino group plays a crucial role in binding to target proteins or enzymes, thereby influencing their activity. This binding can lead to modulation of metabolic pathways, which is vital for its therapeutic potential.

- Medicine The compound is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in the production of pharmaceuticals and fine chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The amino group can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives. Reagents such as acyl chlorides or anhydrides are used for amide formation.

Case Study: Antibacterial Efficacy

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Aromatic Ring

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethyl substituents enhance lipophilicity and reduce solubility in polar solvents compared to halogenated analogs (e.g., dichloro or fluoro derivatives) .

- Polarity : Hydroxyl or halogen substituents increase polarity, improving aqueous solubility but reducing membrane permeability .

Stereochemical Variations

Chirality at the α-carbon critically influences biological activity and synthetic utility:

Table 2: Stereochemical and Salt Forms

Key Observations :

- Salt Forms : Hydrochloride salts improve crystallinity and stability, facilitating purification in pharmaceutical synthesis .

- Enantioselectivity: The R-configuration in analogs like (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate is critical for binding to biological targets, such as enzymes or receptors .

Biological Activity

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group, an amino group, and a substituted phenyl ring with two methyl groups at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The unique structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to either inhibition or activation of specific biological pathways.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative which may interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against common bacterial pathogens. The results indicated significant inhibition zones compared to a positive control (tetracycline), suggesting strong antibacterial properties. The study utilized standard agar diffusion methods to quantify the antibacterial effects.

Mechanism Exploration

Further investigations into the mechanism of action revealed that the compound's amino group plays a crucial role in binding to target proteins or enzymes, thereby influencing their activity. This binding can lead to modulation of metabolic pathways, which is vital for its therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-2-(2,4-dimethylphenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between 2,4-dimethylbenzaldehyde and glycine methyl ester hydrochloride under basic conditions (e.g., NaOH or KOH). Key steps include:

- Reagent Ratios: A 1:1 molar ratio of aldehyde to glycine ester ensures minimal side products.

- Solvent Selection: Methanol or ethanol is preferred for solubility and ease of purification.

- Temperature Control: Reactions are carried out under reflux (~60–80°C) for 12–24 hours to maximize yield .

- Work-Up: Acid-base extraction or column chromatography removes unreacted starting materials.

Optimization Tips: Adjusting pH during work-up (e.g., maintaining pH 8–9) minimizes hydrolysis of the ester group. Microwave-assisted synthesis can reduce reaction time by 50% while improving yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.2 ppm, split due to 2,4-dimethyl substitution) and the methyl ester (δ 3.6–3.7 ppm). The amino proton appears as a broad singlet (δ 1.5–2.5 ppm) .

- ¹³C NMR: Confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbon bearing the amino group (δ 55–60 ppm) .

- IR Spectroscopy: Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups .

- X-Ray Crystallography: Resolves absolute configuration and dihedral angles between substituents. SHELXL ( ) is widely used for refinement .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Enantiomeric purity is critical for biological activity studies. Methods include:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during condensation to induce asymmetry. Reported enantiomeric excess (ee) values reach 85–90% .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the racemic mixture, yielding >95% ee for the desired isomer .

- Dynamic Kinetic Resolution (DKR): Combines chiral palladium catalysts with base-mediated racemization, achieving >99% ee in flow reactors .

Advanced: What computational strategies predict the biological target interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB) to identify binding sites. The 2,4-dimethylphenyl group shows affinity for hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories. Substituent positioning (e.g., methyl groups) influences binding free energy (ΔG ≤ -8 kcal/mol) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Meta-methyl groups enhance steric bulk, reducing IC₅₀ values by 30% compared to para-substituted analogs .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Substituent Effects: Minor structural variations (e.g., 2,4-dimethyl vs. 3,5-dimethyl isomers) drastically alter activity. Always confirm regioisomer purity via HPLC .

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) affect IC₅₀. Standardize protocols using guidelines like OECD 423 .

- Solubility Limitations: Poor aqueous solubility (>10 μM in PBS) may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Room-temperature storage reduces stability by 50% within 30 days .

- Light Sensitivity: Amber glass vials prevent photodegradation of the aromatic ring. UV-Vis monitoring (λ = 270 nm) detects degradation products .

- Moisture Control: Use molecular sieves (3Å) in storage containers to maintain <5% humidity .

Advanced: How can researchers resolve racemization issues during synthetic scale-up?

Methodological Answer:

Racemization occurs via keto-enol tautomerism at elevated temperatures. Mitigation strategies:

- Low-Temperature Processing: Conduct reactions at ≤40°C to suppress tautomer equilibrium .

- Acidic Work-Up: Quench reactions with dilute HCl (pH 3–4) to protonate the amino group, stabilizing the chiral center .

- Chiral Chromatography: Use Daicel Chiralpak® columns (e.g., AD-H) with hexane:IPA (90:10) to separate enantiomers post-synthesis .

Advanced: What are the mechanistic implications of the 2,4-dimethyl substitution on reactivity?

Methodological Answer:

- Steric Effects: The 2,4-dimethyl groups hinder nucleophilic attack at the α-carbon, reducing reactivity in SN2 reactions by 40% compared to unsubstituted analogs .

- Electronic Effects: Methyl groups donate electron density via hyperconjugation, increasing the electron density at the amino group (pKa ~8.5 vs. ~9.2 for non-methylated analogs) .

- Crystal Packing: X-ray data (SHELXL-refined) show intermolecular H-bonds between NH₂ and ester carbonyls, influencing solubility and melting point (mp 98–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.